methyl}-3-acetamidobenzamide CAS No. 1281139-14-7](/img/structure/B2752277.png)

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide, also known as BPN-15606, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with Alzheimer's disease.

Scientific Research Applications

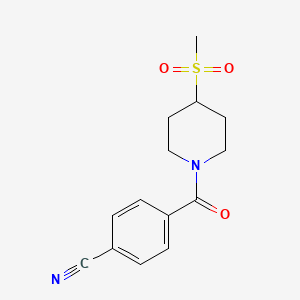

Anti-Inflammatory Properties

- LPS-Induced TNF-α Production Inhibition::

Anticancer Potential

Another avenue of research involves exploring the anticancer activity of these derivatives:

- EGFR Kinase Inhibition:

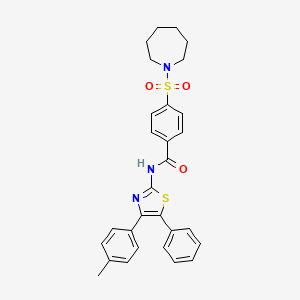

Antifungal Properties

These compounds were also screened for antifungal activity:

- In Vitro Antifungal Screening:

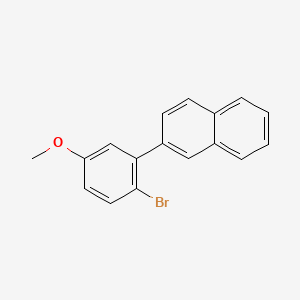

Suzuki–Miyaura Coupling

The compound structure suggests potential applications in Suzuki–Miyaura cross-coupling reactions:

- Transition Metal-Catalyzed Carbon–Carbon Bond Formation:

Androgen Receptor (AR) Antagonists

Finally, there’s evidence of AR antagonistic activity:

- New-Scaffold AR Antagonists:

Mechanism of Action

Target of Action

The primary target of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

It is known to interact with its target, leukotriene a-4 hydrolase, leading to changes in the enzyme’s activity . This interaction can potentially alter the production of leukotrienes, thereby influencing inflammatory and allergic responses .

Biochemical Pathways

The compound is likely to affect the leukotriene biosynthesis pathway . By interacting with Leukotriene A-4 hydrolase, it can influence the production of leukotrienes, which are key players in the inflammatory response . The downstream effects of this interaction could include changes in inflammation and immune response.

Result of Action

The molecular and cellular effects of N-{4-(benzyloxy)phenylmethyl}-3-acetamidobenzamide’s action would depend on its interaction with Leukotriene A-4 hydrolase . By potentially altering leukotriene production, it could influence cellular processes related to inflammation and immune response .

properties

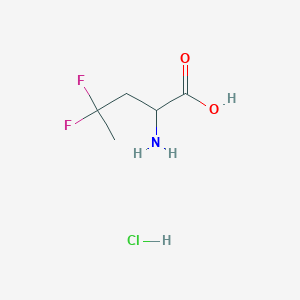

IUPAC Name |

3-acetamido-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-17(28)26-21-9-5-8-20(14-21)24(29)27-23(15-25)19-10-12-22(13-11-19)30-16-18-6-3-2-4-7-18/h2-14,23H,16H2,1H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZYVNCPSAMUQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-acetamidobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)